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molecular formula C10H11NO B075218 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one CAS No. 1127-74-8

1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Cat. No. B075218
M. Wt: 161.2 g/mol
InChI Key: NKRKBYFBKLDCFB-UHFFFAOYSA-N
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Patent
US07803790B2

Procedure details

Compound 71 (1.75 g, 13.0 mmol) was dissolved in 40 mL of dry Et2O under N2 and the solution was cooled to 40° C. nBuLi (2.5 M solution in hexane, 5.7 mL, 14.3 mmol) was added and the reaction mixture was allowed to warm up to 0° C. during 1 h and then sulfur (0.414 g, 13.0 mmol) was added in one portion. The solution was allowed to slowly warm up to RT over 3 h. Excess of 10% HCl was added and the reaction mixture was stirred for 20 min. The thiol was extracted with ether, washed with brine, dried over Na2SO4 and concentrated to afford 2.0 g of crude compound 72 which was used in the next step without further purification. 2-(Benzo[b]thiophen-2-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (73): Crude compound 72 (0.71 g, 4.3 mmol) was dissolved in 40 mL of dry THF under N2, stirred for 30 min at RT and then cooled down to 0° C. NaH (60% in mineral oil, 0.224 g, 5.5 mmol) was added to the ice-cold solution which became a yellowish suspension. The formed suspension was stirred for 40 min at 0° C. and then 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (0.89 g, 4.3 mmol) was added as a solution in 4 mL of dry THF. The reaction mixture was stirred at RT for 16 h. The work-up, the same as for compound 5, gave crude material which was purified by flash chromatography (CH2Cl2/EtOAc) giving 0.56 g of the crude product. Pumping the crude product under high vacuum over P4O10 at 45° C. for 4 h removed the co-crystallized EtOAc to yield the desired product 73 (36%): MS: m/z+ 340.1 [M+H]+; Anal. Calcd (found) for C19H17NOS2: C, 67.22; (67.18), H, 5.05; (5.11), N, 4.13; (4.08), S, 18.89; (18.70).
[Compound]
Name
Compound 71
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
0.414 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(Benzo[b]thiophen-2-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.71 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.224 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.89 g
Type
reactant
Reaction Step Seven
Name
Quantity
4 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Li]CCCC.[S].Cl.S1C(SC[C:15]([N:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH2:20][CH2:19][CH2:18]2)=O)=CC2C=CC=CC1=2.S1C(S)=CC2C=CC=CC1=2.[H-].[Na+].ClCC(N1C2C(=CC=CC=2)CCC1)=[O:46]>CCOCC.C1COCC1>[NH:17]1[CH2:15][CH2:18][CH2:19][C:20](=[O:46])[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:26]1=2 |f:5.6,^3:5|

Inputs

Step One
Name
Compound 71
Quantity
1.75 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.414 g
Type
reactant
Smiles
[S]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
2-(Benzo[b]thiophen-2-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1SCC(=O)N1CCCC3=CC=CC=C13)C=CC=C2
Name
Quantity
0.71 g
Type
reactant
Smiles
S1C2=C(C=C1S)C=CC=C2
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0.224 g
Type
reactant
Smiles
[H-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0.89 g
Type
reactant
Smiles
ClCC(=O)N1CCCC2=CC=CC=C12
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm up to RT over 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The thiol was extracted with ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford 2.0 g of crude compound 72 which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification
STIRRING
Type
STIRRING
Details
stirred for 30 min at RT
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 0° C
STIRRING
Type
STIRRING
Details
The formed suspension was stirred for 40 min at 0° C.
Duration
40 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1C2=C(C(CCC1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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